1-Chloro-3-(4-nitrophenyl)benzene
Overview
Description
1-Chloro-3-(4-nitrophenyl)benzene is an aromatic compound characterized by the presence of a chlorine atom and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-nitrophenyl)benzene can be synthesized through various methods, including:
Nitration of 1-Chlorobenzene: This involves the nitration of 1-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a temperature range of 50-60°C.
Suzuki-Miyaura Coupling: This method involves the coupling of 1-chloro-3-bromobenzene with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-nitrophenyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making reactions such as halogenation and nitration less favorable.
Nucleophilic Aromatic Substitution: The presence of the nitro group enhances the reactivity of the compound towards nucleophilic aromatic substitution, particularly at the position ortho to the nitro group.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group to an amino group.
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products:
Reduction Product: 1-Chloro-3-(4-aminophenyl)benzene.
Substitution Product: 1-Chloro-3-(4-methoxyphenyl)benzene.
Scientific Research Applications
1-Chloro-3-(4-nitrophenyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group plays a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound can undergo reduction to form an amino derivative, which may further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the chlorine atom.
1-Bromo-3-(4-nitrophenyl)benzene: Similar structure with a bromine atom instead of chlorine.
1-Chloro-2-nitrobenzene: Nitro group in the ortho position relative to the chlorine atom.
Uniqueness: The meta positioning of the nitro group relative to the chlorine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .
Properties
IUPAC Name |
1-chloro-3-(4-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNPNHETDDFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466927 | |
Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-22-7 | |
Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.